BACE1 Inhibitory Activity of the Carbazole-Sulfonamide Series: Class-Level Potency Context
The target compound belongs to a series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides evaluated for BACE1 inhibition. The best-performing analogs in this series, bearing benzyl substituents on the sulfonamide nitrogen, achieved IC50 values of 1.6–1.9 µM, representing a significant improvement over earlier N-carboxamide analogs (IC50 ≥ 2.5 µM) [1]. However, the specific IC50 value for N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide is not reported in the accessible abstract or summary data; its potency relative to these benzyl-substituted optimizations remains unquantified.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in accessible sources |
| Comparator Or Baseline | Best benzyl-substituted analogs in the series: IC50 = 1.6–1.9 µM; earlier N-carboxamide series: IC50 ≥ 2.5 µM |
| Quantified Difference | Cannot be calculated for the target compound |
| Conditions | In vitro BACE1 fluorescence assay (as described in Bertini et al., 2017) |
Why This Matters
Without the specific IC50 value, it is impossible to determine whether the 4-bromophenyl methanesulfonamide variant matches or exceeds the potency of the lead benzyl-substituted compounds, which is critical for selecting the optimal tool compound for BACE1 studies.
- [1] Bertini S, Ghilardi E, Asso V, et al. Sulfonamido-derivatives of unsubstituted carbazoles as BACE1 inhibitors. Bioorg Med Chem Lett. 2017;27(21):4812-4816. doi:10.1016/j.bmcl.2017.09.058. View Source
